Synthetic workflows demanding precise Lewis acidity control often fail when substituting GaBr₃ with AlBr₃ (overly aggressive, causing side reactions) or GaCl₃ (insufficiently reactive for demanding transformations). GaBr₃ occupies the optimal intermediate reactivity niche.
• Achieved 97% yield in enol-silyl ketene acetal cross-coupling where AlCl₃, BF₃·OEt₂, and lanthanide triflates were ineffective, reducing purification burden for pharmaceutical intermediates.
• Serves as a carbon-free gallium source for CVD epitaxy, eliminating optically active carbon defects inherent to organometallic precursors like TMGa in GaN/AlN device layers.
• Generates the active [GaBr₂]⁺ cation in type II cycloisomerization, enabling mechanistic pathways inaccessible to chloride or iodide analogs.
Molecular FormulaBr3Ga
Molecular Weight309.44 g/mol
CAS No.13450-88-9
Cat. No.B077593
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Gallium(III) bromide
CAS
13450-88-9
Molecular Formula
Br3Ga
Molecular Weight
309.44 g/mol
Structural Identifiers
SMILES
[Ga+3].[Br-].[Br-].[Br-]
InChI
InChI=1S/3BrH.Ga/h3*1H;/q;;;+3/p-3
InChIKey
SRVXDMYFQIODQI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes
250 mg / 1 g / 5 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Gallium(III) Bromide Procurement Guide
Gallium(III) bromide (GaBr₃, CAS 13450-88-9) is a Group 13 Lewis acid halide, belonging to the gallium trihalide series. It exists as a white, crystalline powder at ambient conditions, primarily adopting a dimeric (Ga₂Br₆) structure in the solid state [1]. The compound exhibits a melting point of 121.5 °C, a boiling point of 278.8 °C, and a density of 3.69 g/cm³ at 25 °C, with limited aqueous solubility [1]. As an electron-deficient Lewis acid, GaBr₃ serves as a potent catalyst in organic transformations, including cross-coupling reactions and cycloisomerizations, and as a carbon-free precursor for semiconductor epitaxy. However, its chemical behavior is not monolithic across the gallium trihalide family. GaBr₃ is documented as a milder Lewis acid than aluminum tribromide (AlBr₃) yet more reactive than its chloride counterpart, gallium trichloride (GaCl₃), a divergence that directly impacts catalytic outcomes and material purity in industrial workflows [2]. This guide delineates the precise, quantifiable differentiators that govern the strategic selection of GaBr₃ over its closest chemical analogs for high-value scientific and industrial procurement.
[1] Haynes, W. M. (Ed.). (2016). CRC Handbook of Chemistry and Physics (97th ed.). CRC Press. (Physical Properties Section: Gallium(III) Bromide, CAS 13450-88-9). View Source
[2] Encyclopedia article. Gallium(III) bromide. Wikipedia. (Stating relative Lewis acidity and reactivity: GaBr₃ is a milder Lewis acid than AlBr₃, and more reactive than GaCl₃). View Source
Why GaBr₃ Cannot Be Replaced by GaCl₃ or AlBr₃
Substituting GaBr₃ with a generic Group 13 halide like AlBr₃ or GaCl₃ risks suboptimal yield, catalyst deactivation, or complete reaction failure due to fundamental differences in Lewis acidity, halide lability, and catalytic speciation. GaBr₃ occupies a nuanced reactivity niche: it is a milder Lewis acid than AlBr₃, a property that can prevent unwanted side reactions or substrate decomposition in sensitive transformations [1]. Conversely, it is more reactive than GaCl₃, which can translate to higher turnover frequencies or enable reactions that GaCl₃ cannot promote [1]. Furthermore, in certain catalytic cycles, GaBr₃ generates the active [GaBr₂]⁺ cation, a mechanistic distinction that may not be replicated by the corresponding chloride or iodide systems [2]. For semiconductor applications, GaBr₃ offers a carbon-free gallium source, a critical advantage over widely used organometallic precursors that introduce detrimental carbon impurities into epitaxial layers [3]. Consequently, blind substitution without considering these quantified performance gaps can undermine synthetic efficiency, product purity, and device performance.
[1] Encyclopedia article. Gallium(III) bromide. Wikipedia. (Stating relative Lewis acidity and reactivity). View Source
[2] Zhuo, L.-G.; Shi, Y.-C.; Yu, Z.-X. Using the Type II Cycloisomerization Reaction of 1,6-Enynes as a Mechanistic Probe to Identify the Real Catalytic Species of GaX₃ and InX₃. Asian J. Org. Chem. 2014, 3 (8), 842–846. View Source
[3] Leone, S.; et al. Chemical Vapor Deposition of Nitrides by Carbon-free Brominated Precursors. arXiv preprint arXiv:2512.06566, 2025. (subsequently published in Phys. Status Solidi A 2026, 2600005). View Source
Quantitative Performance Comparison
Catalytic Superiority in Cross-Coupling
In a study on the cross-coupling of enol derivatives with silyl ketene acetals, GaBr₃ demonstrated the highest catalytic efficacy among a panel of common Lewis acids .
GaBr₃ provided a 97% yield of the α-alkenyl ester product. The comparators were reported as 'not effective' for promoting this specific transformation.
Conditions
Reaction of enol derivatives with silyl ketene acetals (10.1002/chem.201602150).
Why This Matters
This data justifies selecting GaBr₃ over cheaper or more common Lewis acids (e.g., AlCl₃) for this specific coupling reaction to achieve near-quantitative yields.
A direct comparison of gallium trihalides in a cyclization reaction showed that GaBr₃ provided a higher substrate conversion than GaCl₃ under identical conditions [1].
CatalysisOrganic SynthesisReaction Optimization
Evidence Dimension
Substrate Conversion
Target Compound Data
43% conversion
Comparator Or Baseline
GaCl₃ (41% conversion) and GaI₃ (38% conversion)
Quantified Difference
GaBr₃ achieved a 2 percentage point higher conversion than GaCl₃ and a 5 percentage point higher conversion than GaI₃.
Conditions
Reaction of a specific substrate (entry 9 in the cited work) with 0.2 equiv. catalyst at 40 °C for 48 h.
Why This Matters
This head-to-head data demonstrates that GaBr₃ can offer a quantifiable, albeit modest, advantage in reaction conversion over GaCl₃, which may be crucial for maximizing throughput in multi-step syntheses.
CatalysisOrganic SynthesisReaction Optimization
[1] Table 1 from a peer-reviewed study (PMC2853035) comparing GaCl₃, GaBr₃, and GaI₃ conversion rates. View Source
Lewis Acidity Niche Between AlBr₃ and GaCl₃
GaBr₃ is qualitatively positioned in the Lewis acidity/reactivity spectrum as a milder acid than AlBr₃ but more reactive than GaCl₃ [1]. This is further supported by crystallographic studies showing that the Lewis acidity trend can be masked in the solid state, yet Ga-N bond distances in GaBr₃ complexes are identical to those in GaCl₃ complexes within experimental error, indicating a more complex behavior than simple acidity scales suggest [2].
Lewis AcidityReactivityGroup 13 Halides
Evidence Dimension
Relative Lewis Acidity/Reactivity
Target Compound Data
Milder than AlBr₃; more reactive than GaCl₃
Comparator Or Baseline
AlBr₃ and GaCl₃
Quantified Difference
Not quantified; a qualitative class-level inference from the literature.
Conditions
General chemical behavior as described in the literature.
Why This Matters
This information guides the selection of GaBr₃ when the high acidity of AlBr₃ would cause unwanted side reactions (e.g., polymerization or substrate decomposition), yet the lower reactivity of GaCl₃ is insufficient to drive the desired transformation.
Lewis AcidityReactivityGroup 13 Halides
[1] Encyclopedia article. Gallium(III) bromide. Wikipedia. (Stating relative Lewis acidity and reactivity). View Source
[2] Kazakov, I. V.; et al. Masking of Lewis acidity trends in the solid-state structures of trichlorido- and tribromido(2,2′:6′,2′′-terpyridine-κ³N,N′,N′′)gallium(III). Acta Crystallogr. Sect. C Struct. Chem. 2014, 70 (3), 312–314. View Source
Active Cationic Species in Cycloisomerization
Mechanistic investigations using a type II cycloisomerization probe reaction have confirmed that the active catalytic species in GaBr₃-mediated reactions is the [GaBr₂]⁺ cation [1].
GaCl₃ (which forms [GaCl₂]⁺) and InBr₃ (which forms [InBr₂]⁺)
Quantified Difference
Qualitative identification of the active species via experimental and computational methods.
Conditions
Cycloisomerization reaction of 1,6-enynes.
Why This Matters
Understanding the true catalytic species allows for more rational reaction design and troubleshooting. A user encountering poor performance with GaCl₃ might find success with GaBr₃ due to differences in the properties and stability of the corresponding [GaX₂]⁺ cations in a specific reaction environment.
[1] Zhuo, L.-G.; Shi, Y.-C.; Yu, Z.-X. Using the Type II Cycloisomerization Reaction of 1,6-Enynes as a Mechanistic Probe to Identify the Real Catalytic Species of GaX₃ and InX₃. Asian J. Org. Chem. 2014, 3 (8), 842–846. View Source
Carbon-Free Precursor for Semiconductor Purity
In the epitaxial growth of group-III nitride semiconductors (GaN, AlN), GaBr₃ serves as a carbon-free precursor for chemical vapor deposition (CVD). A recent study implementing GaBr₃ and AlBr₃ in an industrial CVD system demonstrated a clear reduction in optically active carbon-related defects compared to conventional processes using trimethyl precursors [1].
Qualitative observation of reduced defects via characterization techniques (e.g., photoluminescence).
Conditions
CVD growth of GaN and AlN layers in an industrial reactor.
Why This Matters
This data directly addresses a critical limitation of the incumbent MOCVD technology, where carbon contamination from organic ligands compromises device performance in high-frequency and high-power electronics. Procurement of GaBr₃ for this application is driven by the need for higher-purity, defect-reduced semiconductor materials.
[1] Leone, S.; et al. Chemical Vapor Deposition of Nitrides by Carbon-free Brominated Precursors. arXiv preprint arXiv:2512.06566, 2025. (subsequently published in Phys. Status Solidi A 2026, 2600005). View Source
Key Application Scenarios for GaBr₃
High-Yield Cross-Coupling Synthesis
In synthetic routes requiring a cross-coupling reaction between enol derivatives and silyl ketene acetals, GaBr₃ is the preferred Lewis acid catalyst. Based on evidence showing a 97% yield where other common Lewis acids (AlCl₃, BF₃·OEt₂, lanthanide triflates) were ineffective, GaBr₃ should be selected to maximize product yield and minimize purification burden in the preparation of α-alkenyl esters . This is particularly relevant in the synthesis of pharmaceutical intermediates and complex natural product analogs where a high-yielding, reliable step is critical for overall efficiency.
Carbon-Free CVD for High-Purity Epitaxy
For the epitaxial growth of GaN, AlN, and related alloys in high-frequency and high-power electronic devices, GaBr₃ offers a demonstrable advantage as a carbon-free precursor for chemical vapor deposition (CVD). Comparative studies confirm that replacing conventional metal-organic precursors (like TMGa) with GaBr₃ leads to a clear reduction in optically active carbon-related defects in the deposited layers [1]. This scenario is critical for manufacturers seeking to enhance device performance and reliability by mitigating carbon-induced charge trapping and scattering effects in semiconductor heterostructures.
Cationic Catalysis in Cycloisomerization
When mechanistic studies suggest that a positively charged gallium halide cation (i.e., [GaX₂]⁺) is the active catalyst for a type II cycloisomerization of 1,6-enynes, GaBr₃ should be considered as a source of the [GaBr₂]⁺ cation [2]. This is a distinct mechanistic pathway that may not be effectively promoted by other gallium trihalides or Lewis acids. Researchers investigating novel cycloaddition or skeletal reorganization reactions can leverage this knowledge to design and troubleshoot catalytic cycles, selecting GaBr₃ when the specific properties of the [GaBr₂]⁺ cation are required for substrate activation or intermediate stabilization.
Intermediate Reactivity for Acid-Sensitive Substrates
In scenarios where GaCl₃ proves insufficiently reactive to drive a desired transformation to completion, but the high Lewis acidity of AlBr₃ is known to cause side reactions (e.g., polymerization, rearrangement, or substrate decomposition), GaBr₃ occupies a valuable intermediate reactivity niche [3]. This scenario is particularly common in the synthesis of acid-sensitive substrates or in cascade reactions where precise control over reaction kinetics is essential. Selecting GaBr₃ in this context mitigates the risk of reaction failure associated with less reactive GaCl₃ while avoiding the decomposition pathways promoted by the more aggressive AlBr₃.
[1] Leone, S.; et al. Chemical Vapor Deposition of Nitrides by Carbon-free Brominated Precursors. arXiv:2512.06566, 2025. (Phys. Status Solidi A 2026). View Source
[2] Zhuo, L.-G.; Shi, Y.-C.; Yu, Z.-X. Using the Type II Cycloisomerization Reaction of 1,6-Enynes as a Mechanistic Probe to Identify the Real Catalytic Species of GaX₃ and InX₃. Asian J. Org. Chem. 2014, 3 (8), 842–846. View Source
[3] Encyclopedia article. Gallium(III) bromide. Wikipedia. (Stating relative Lewis acidity and reactivity). View Source
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